![molecular formula C14H16FN3S B1439240 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine CAS No. 1040631-44-4](/img/structure/B1439240.png)

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine

Overview

Description

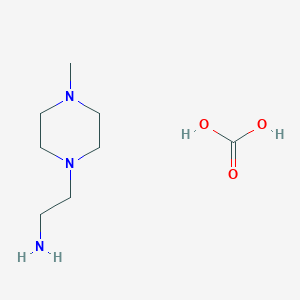

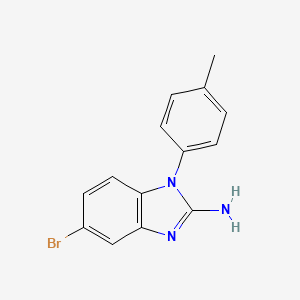

The compound “1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine” is an organic compound that consists of a six-membered ring containing two opposing nitrogen atoms . It is formed during the synthesis of flunarizine .

Synthesis Analysis

The synthesis of piperazine derivatives, such as the compound , has been a topic of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For example, the crystal structure of 1-[bis(4-fluorophenyl)methyl]piperazine-1,4-diium dimaleate has been determined, revealing that its crystals exhibit a monoclinic crystal system and space group P 2 1 / c .Chemical Reactions Analysis

Piperazine compounds mediate their anthelmintic action by generally paralyzing parasites, allowing the host body to easily remove or expel the invading organism . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been studied. For example, 1-[bis(4-fluorophenyl)methyl]piperazine has a molecular weight of 149.19 .Scientific Research Applications

Synthesis of Biologically Active Molecules

This compound is used as a precursor in the synthesis of various biologically active molecules, including chemokine antagonists, pyrido[1,2-a]benzimidazoles with cytotoxic and antiplasmodial activity, and pyrimidine derivatives as cholinesterase and Aβ-aggregation inhibitors .

Anti-Allergic Activities

A series of novel derivatives of this compound were designed, synthesized, and tested for in vivo anti-allergic activities, showing significant effects on both allergic asthma and allergic itching .

Drug Synthesis

It appears in the synthesis of drugs such as flunarizine and lomerizine, which are used for various therapeutic purposes .

Mechanism of Action

Target of Action

The primary target of 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine is the H1 receptors . These receptors are known to play a crucial role in allergic reactions, as they interact with histamine, a compound released in response to allergens .

Mode of Action

1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine, like other piperazine derivatives, is believed to have a higher affinity to H1 receptors than histamine . This means that it can effectively compete with histamine for binding to these receptors, thereby inhibiting the allergic response triggered by histamine .

Biochemical Pathways

Given its interaction with h1 receptors, it is likely to influence the histamine-mediated inflammatory pathway . By blocking the H1 receptors, this compound can potentially prevent the downstream effects of histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability, which are characteristic of allergic reactions .

Pharmacokinetics

It is known that the oxidative metabolism of similar compounds, such as flunarizine, occurs in liver microsomes . This suggests that 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine may also be metabolized in the liver .

Result of Action

The primary result of the action of 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine is the inhibition of allergic reactions . By blocking the H1 receptors, this compound can prevent the histamine-mediated inflammatory response, thereby alleviating symptoms of allergies such as itching and asthma .

Action Environment

The efficacy and stability of 1-{[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]methyl}piperazine can be influenced by various environmental factors. For instance, the presence of other drugs or substances that also bind to H1 receptors could potentially affect its efficacy . Additionally, factors such as pH and temperature could potentially influence its stability .

Safety and Hazards

properties

IUPAC Name |

4-(4-fluorophenyl)-2-(piperazin-1-ylmethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3S/c15-12-3-1-11(2-4-12)13-10-19-14(17-13)9-18-7-5-16-6-8-18/h1-4,10,16H,5-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWCUCIXUPOPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=NC(=CS2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16FN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B1439163.png)

![3-Chloro-4-[2-(4-morpholinyl)ethoxy]phenylamine dihydrochloride](/img/structure/B1439165.png)